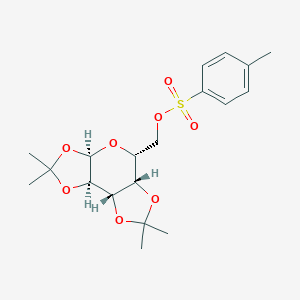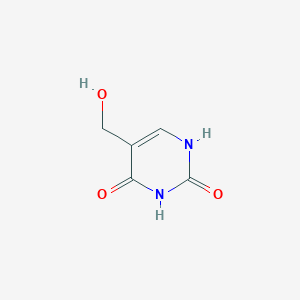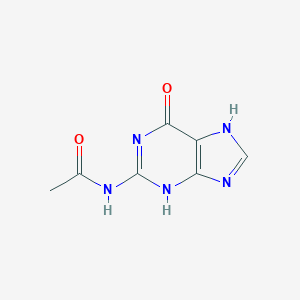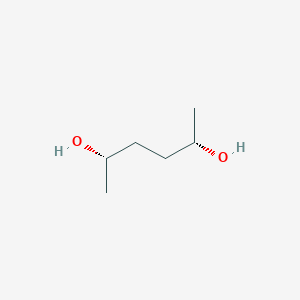
(2S,5S)-ヘキサン-2,5-ジオール
説明
"(2S,5S)-hexane-2,5-diol" is a diol, meaning it contains two hydroxyl (-OH) groups attached to different carbon atoms within a hexane chain. The configuration "(2S,5S)" indicates the specific stereochemistry of the molecule, with both hydroxyl groups positioned in the S configuration at the 2nd and 5th carbon atoms, respectively.
Synthesis Analysis
The synthesis of diols similar to "(2S,5S)-hexane-2,5-diol" often involves catalytic hydrogenation or advanced organic reactions that ensure the correct stereochemistry. For instance, research on sustainable solvents like 2-methyloxolane (2-MeOx) discusses alternatives to traditional hexane for green chemistry applications, indicating a move towards more environmentally friendly synthesis methods (Rapinel et al., 2020).
Molecular Structure Analysis
The molecular structure of "(2S,5S)-hexane-2,5-diol" includes a hexane backbone with two hydroxyl groups. This configuration influences its reactivity and interaction with other molecules. Studies on compounds like hexaazatriphenylene (HAT) derivatives show how the structure impacts electronic and material properties, offering insights into how molecular structure analysis is crucial for understanding a compound's potential applications (Segura et al., 2015).
Chemical Reactions and Properties
The chemical reactions of diols can include oxidation, polymerization, and the formation of esters or ethers. The reactivity towards these processes is influenced by the presence and position of the hydroxyl groups. For example, the synthesis and antioxidant evaluation of isoxazol-5(4H)-ones discuss the chemical transformations of molecules under different conditions, which could be analogous to reactions involving diols (Laroum et al., 2019).
Physical Properties Analysis
The physical properties of "(2S,5S)-hexane-2,5-diol", such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of hydroxyl groups makes it more polar and potentially more soluble in water than its hydrocarbon counterparts. Studies on the physical properties of other diols, such as pentane-1,5-diol, highlight the importance of diol structure in determining these properties (Jacobsson Sundberg & Faergemann, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the hydroxyl groups' positioning and the compound's overall stereochemistry. The review on microbial degradation and toxicity of hexahydro-1,3,5-trinitro-1,3,5-triazine provides insight into how specific structural features of molecules can influence their environmental behavior and interactions, an aspect relevant to understanding the chemical properties of diols (Khan et al., 2012).
科学的研究の応用
1. 微細化学品および医薬品の生合成 エナンチオマー純粋な(2S,5S)-ヘキサンジオールは、さまざまな微細化学品や医薬品を製造するための汎用性の高いビルディングブロックとして役立ちます . これは、パン酵母を介した2,5-ヘキサンジオンの還元によって得られます .
工業規模での生産
工業および商業規模では、ジオールは現在、パン酵母を介した2,5-ヘキサンジオンの還元によって得られています . しかし、このプロセスは、空間時間収量が不十分であるという欠点があります .
新しい合成ルートの開発
より高い体積生産性を実現する新しい合成ルートが必要です . パン酵母における2,5-ヘキサンジオン還元に関与する酵素が特定されました .
組み換え酵素を用いた生体還元
組み換え酵素を用いた生体還元により、(2S,5S)-ヘキサンジオールが、>99%の変換収率と、>99.9%のdeおよびeeで得られました . ジオールは、比類のない高い体積生産性で得られました .
還元の触媒効率
ミカエリス・メンテンの速度論的研究により、この酵素は2,5-ヘキサンジオンの還元と(2S,5S)-ヘキサンジオールの酸化の両方を触媒できることが示されています . 還元の触媒効率は3倍高くなっています
特性
IUPAC Name |
(2S,5S)-hexane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBHFSEKCCCBW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426191 | |
| Record name | (2S,5S)-2,5-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34338-96-0 | |
| Record name | 2,5-Hexanediol, (2S,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034338960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,5S)-2,5-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5S)-2,5-Hexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-HEXANEDIOL, (2S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2YQ77RD3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the length of the carbon chain in (2S,5S)-hexane-2,5-diol-based diphosphites affect catalyst structure and performance?
A1: Research indicates that the length of the carbon bridge in (2S,5S)-hexane-2,5-diol-derived diphosphites directly influences how the ligand coordinates to the rhodium metal center in the catalyst []. Shorter bridges favor equatorial-axial coordination, while longer bridges, like those derived from (2S,5S)-hexane-2,5-diol, generally prefer a bis-equatorial coordination []. This difference in coordination impacts the catalyst's stability and, consequently, its activity and enantioselectivity in the hydroformylation reaction.
Q2: What role does fluxional behavior play in these (2S,5S)-hexane-2,5-diol-based diphosphite catalysts?
A2: NMR studies have shown that hydridorhodium diphosphite dicarbonyl complexes, including those incorporating (2S,5S)-hexane-2,5-diol, exhibit fluxional behavior in solution [, ]. This means the ligands can rapidly change their coordination mode around the rhodium center. The energy barriers (enthalpies of activation) for these fluxional processes are influenced by the steric bulk of the diphosphite ligand []. Understanding this dynamic behavior is crucial for interpreting catalytic results, as different coordination modes can lead to varying levels of activity and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




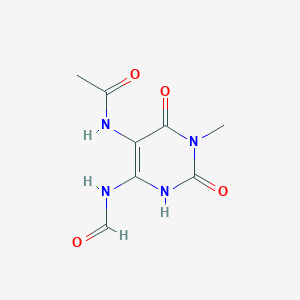

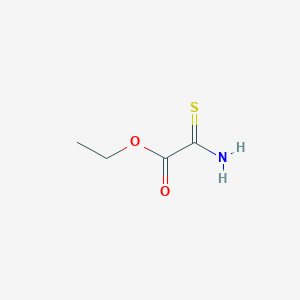

![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
